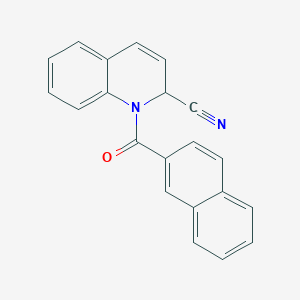
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that belongs to the class of naphthoyl derivatives This compound is characterized by the presence of a naphthalene ring fused to a quinoline structure, with a carbonitrile group attached
Preparation Methods
The synthesis of 1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multicomponent reactions utilizing 2-naphthol as a starting material. One common synthetic route includes the Knoevenagel condensation between an aldehyde and dimedone, followed by the reaction of 2-naphthol with the intermediate formed . Industrial production methods may involve similar multistep processes, optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The compound can participate in substitution reactions, particularly at the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other naphthoyl derivatives and quinoline-based compounds. Similar compounds include:
1-(2-Naphthoyl)-3,3,3-trifluoroacetone: Known for its luminescent properties and applications in materials science.
1,4-Dihydroxy-2-naphthoyl coenzyme A: Involved in the biosynthesis of vitamins K1 and K2. The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C21H14N2O |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-(naphthalene-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-19-12-11-16-6-3-4-8-20(16)23(19)21(24)18-10-9-15-5-1-2-7-17(15)13-18/h1-13,19H |
InChI Key |
BWUMWFLXVOSCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N3C(C=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)


![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
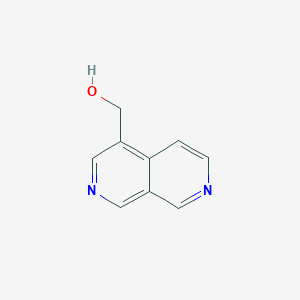
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
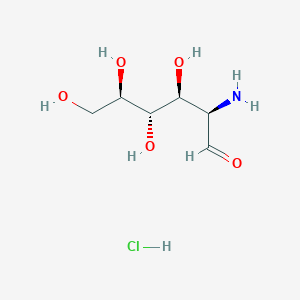
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)

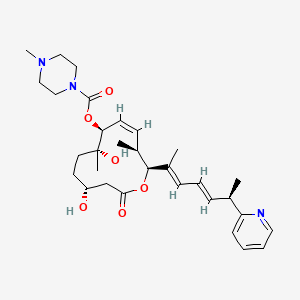
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
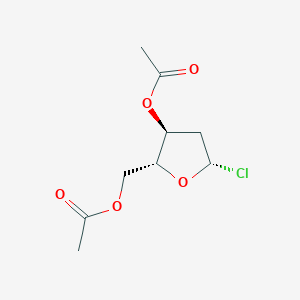
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
